molecular formula C13H17N3O3 B14603128 N-Cyclohexyl-2-methyl-5-nitropyridine-3-carboxamide CAS No. 60524-41-6

N-Cyclohexyl-2-methyl-5-nitropyridine-3-carboxamide

Katalognummer: B14603128
CAS-Nummer: 60524-41-6
Molekulargewicht: 263.29 g/mol
InChI-Schlüssel: IOTRRMGCQKPBNB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Cyclohexyl-2-methyl-5-nitropyridine-3-carboxamide is a heterocyclic compound that contains a pyridine ring substituted with a nitro group, a methyl group, and a carboxamide group The cyclohexyl group is attached to the nitrogen atom of the carboxamide

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-2-methyl-5-nitropyridine-3-carboxamide typically involves the nitration of a pyridine derivative followed by the introduction of the carboxamide and cyclohexyl groups. One common method involves the reaction of pyridine with nitrogen pentoxide (N₂O₅) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO₂) and bisulfite (HSO₃⁻) in water to yield 3-nitropyridine

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and amide formation reactions under controlled conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-Cyclohexyl-2-methyl-5-nitropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas (H₂) with a palladium catalyst for reduction reactions, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to optimize yields.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups replacing the nitro group.

Wissenschaftliche Forschungsanwendungen

N-Cyclohexyl-2-methyl-5-nitropyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of N-Cyclohexyl-2-methyl-5-nitropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the carboxamide group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target molecules and influence various biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other nitropyridine derivatives, such as 3-nitropyridine and 5-nitropyridine-2-sulfonic acid . These compounds share the pyridine ring structure with different substituents.

Uniqueness

N-Cyclohexyl-2-methyl-5-nitropyridine-3-carboxamide is unique due to the presence of the cyclohexyl group attached to the carboxamide nitrogen, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other nitropyridine derivatives and can lead to different applications and properties.

Eigenschaften

CAS-Nummer

60524-41-6

Molekularformel

C13H17N3O3

Molekulargewicht

263.29 g/mol

IUPAC-Name

N-cyclohexyl-2-methyl-5-nitropyridine-3-carboxamide

InChI

InChI=1S/C13H17N3O3/c1-9-12(7-11(8-14-9)16(18)19)13(17)15-10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3,(H,15,17)

InChI-Schlüssel

IOTRRMGCQKPBNB-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=N1)[N+](=O)[O-])C(=O)NC2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.